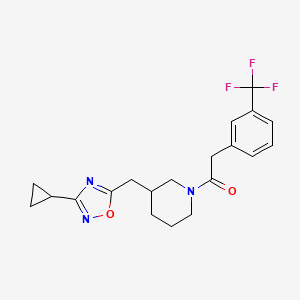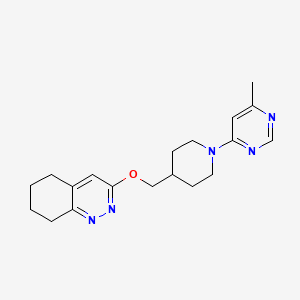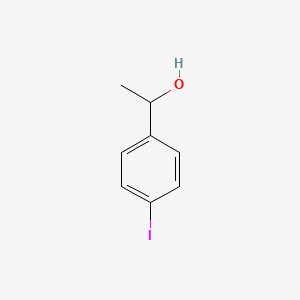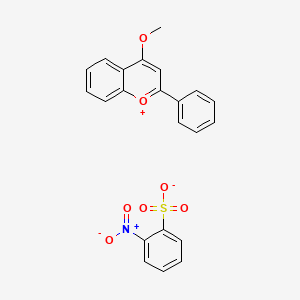![molecular formula C16H17F3N4O B2926771 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine CAS No. 2201706-43-4](/img/structure/B2926771.png)
2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The molecule also contains a trifluoromethyl group attached to a pyridine ring .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents . For instance, the reaction could start with 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, Cs2CO3, and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The mixture is then reacted at room temperature, and the solvent is removed . The residue is added to water, and the precipitate formed is filtered off and recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule, while the 13C NMR spectrum can provide information about the carbon atoms .Chemical Reactions Analysis
The compound “this compound” can participate in various chemical reactions. For instance, it can undergo reactions with other organic compounds to form new products . The exact reactions it can participate in would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point, boiling point, and density can be measured . Additionally, its solubility in various solvents can be determined. The compound’s NMR spectra can provide information about its molecular structure .Scientific Research Applications
Synthesis and Biological Activities
- Research into the synthesis of heterocyclic compounds like pyrazines and pyridines has shown their significant role in pharmaceutical and agrochemical applications due to their high biological activities. These compounds are key in developing drugs, herbicides, insecticides, and materials for various industrial applications (Higashio & Shoji, 2004). The structural versatility of these compounds allows for a wide range of chemical reactions, leading to novel substances with potential therapeutic effects.
Chemical Properties and Reactivity
- Studies on the chemical reactivity of related compounds, such as those involving pyrazine and piperidine moieties, focus on their ability to form complex structures with potential applications in drug development and materials science. For example, the stereochemistry of nucleophilic displacements on difluorocyclopropyldibenzosuberanyl substrates has led to the synthesis of compounds with significant biological activities, highlighting the importance of these heterocycles in synthesizing medically relevant molecules (Barnett et al., 2004).
Antimicrobial and Anti-cancer Activities
- Heterocyclic compounds containing pyrazine or pyridine structures have been explored for their antimicrobial and anticancer properties. For instance, novel fluoroquinolones with pyrazine and pyridine substitutions have demonstrated in vivo activity against Mycobacterium tuberculosis, showcasing the therapeutic potential of these compounds in treating infectious diseases (Shindikar & Viswanathan, 2005). Similarly, compounds derived from pyrazine and containing fluorine substitutions have shown anti-lung cancer activity, indicating the broad spectrum of biological activities that can be achieved through heterocyclic chemistry (Hammam et al., 2005).
Supramolecular Chemistry and Material Science
- The field of supramolecular chemistry has utilized heterocyclic compounds, including pyrazines and piperidines, to construct complex molecular architectures for various applications. For example, energetic multi-component molecular solids formed by strong hydrogen bonds and weak intermolecular interactions have been studied for their potential in creating new materials with unique properties (Wang et al., 2014).
Future Directions
The future directions for research on this compound could involve exploring its potential applications in various fields. For instance, it could be used in the development of new agrochemicals or pharmaceuticals . Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its reactivity with other compounds .
Properties
IUPAC Name |
2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)13-2-1-3-15(22-13)24-11-12-4-8-23(9-5-12)14-10-20-6-7-21-14/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKHKQPIJGAPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride](/img/structure/B2926693.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2926695.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2926697.png)


![Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926701.png)

![3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2926706.png)


![N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2926710.png)
